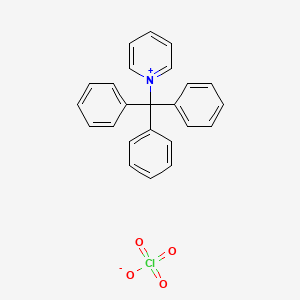
1-(Triphenylmethyl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C24H20ClNO4. It is a pyridinium salt where the pyridine nitrogen is substituted with a triphenylmethyl group, and it is paired with a perchlorate anion. This compound is known for its stability and unique reactivity, making it a subject of interest in various chemical research fields .
Preparation Methods
The synthesis of 1-(Triphenylmethyl)pyridin-1-ium perchlorate typically involves the reaction of triphenylmethyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(Triphenylmethyl)pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triphenylmethyl group can be substituted with other groups under appropriate conditions, often involving nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-(Triphenylmethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for use in drug development, particularly for their potential as enzyme inhibitors.
Mechanism of Action
The mechanism by which 1-(Triphenylmethyl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
1-(Triphenylmethyl)pyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-(Carboxymethyl)pyridinium chloride: This compound has a carboxymethyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
1-(Cyanomethyl)pyridinium chloride:
The uniqueness of this compound lies in its stability and the specific steric effects provided by the triphenylmethyl group, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
26156-83-2 |
|---|---|
Molecular Formula |
C24H20ClNO4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-tritylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KMRZCWAVQDTTLN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















